

In-Depth Technical Guide: N-(3-Pyridyl)indomethacinamide

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Compound of Interest

Compound Name: *N*-(3-Pyridyl)indomethacinamide

Cat. No.: B1662391

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Pyridyl)indomethacinamide is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2). As an amide derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, it represents a significant modification aimed at reducing the gastrointestinal side effects associated with non-selective COX inhibitors. This document provides a comprehensive technical overview of **N-(3-Pyridyl)indomethacinamide**, including its chemical properties, mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	261766-29-4	[1][2]
Molecular Formula	C ₂₄ H ₂₀ ClN ₃ O ₃	[1]
Molecular Weight	433.9 g/mol	[1]
IUPAC Name	2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-3-yl)acetamide	[1]
Synonyms	N-3PyIA	[3]

Note on CAS Number: While the predominant CAS number is 261766-29-4, some sources may list 261755-29-4. Researchers should verify the CAS number with their supplier.

Mechanism of Action

N-(3-Pyridyl)indomethacinamide selectively inhibits the COX-2 enzyme, which is a key enzyme in the prostaglandin synthesis pathway.^[3] Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By inhibiting COX-2, **N-(3-Pyridyl)indomethacinamide** reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.^{[4][5]} Unlike non-selective NSAIDs, it shows significantly less inhibition of the COX-1 isoform, which is involved in maintaining the protective lining of the stomach.^{[3][6]}

Prostaglandin Synthesis Pathway Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by **N-(3-Pyridyl)indomethacinamide**.



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Prostaglandin Synthesis Pathway and COX-2 Inhibition.

Interaction with Fatty Acid Amide Hydrolase (FAAH)

N-(3-Pyridyl)indomethacinamide has been reported to be a derivative of Indomethacin that is hydrolyzed by human Fatty Acid Amide Hydrolase (FAAH) in transfected HEK293 cells with an IC50 of 360 nM.[7] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[8] This interaction suggests a potential link to the endocannabinoid system, which warrants further investigation.

Quantitative Data

The following table summarizes the inhibitory potency of **N-(3-Pyridyl)indomethacinamide** against COX-1 and COX-2 enzymes.

Enzyme	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Human COX-2	0.052	>1269	[3]
Ovine COX-1	>66	[3]	
Ovine COX-2	50	1.5	[9]
Ovine COX-1	75	[9]	

Experimental Protocols

Synthesis of N-(3-Pyridyl)indomethacinamide

The synthesis of **N-(3-Pyridyl)indomethacinamide** involves the conversion of the carboxylic acid group of indomethacin to an amide. The following is a general protocol based on the procedures described for similar amide derivatives in Kalgutkar et al., 2000.[3]

Materials:

- Indomethacin

- Oxalyl chloride
- Dichloromethane (DCM), anhydrous
- 3-Aminopyridine
- Triethylamine
- Argon or Nitrogen gas
- Standard glassware for organic synthesis

Procedure:

- A solution of indomethacin (1 equivalent) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (argon or nitrogen).
- Oxalyl chloride (1.2 equivalents) is added dropwise to the solution, followed by a catalytic amount of dimethylformamide (DMF).
- The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
- The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude indomethacin acid chloride.
- The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C.
- A solution of 3-aminopyridine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM is added dropwise to the acid chloride solution.
- The reaction mixture is stirred at room temperature overnight.
- The reaction is quenched with water, and the organic layer is separated.
- The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **N-(3-Pyridyl)indomethacinamide**.

COX-2 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of **N-(3-Pyridyl)indomethacinamide** against COX-2. This protocol is based on the methods described by Kalgutkar et al., 2000.[\[3\]](#)

Materials:

- Purified human recombinant COX-2 enzyme
- [1-¹⁴C]Arachidonic acid
- **N-(3-Pyridyl)indomethacinamide**
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μM phenol)
- Scintillation cocktail
- Scintillation counter

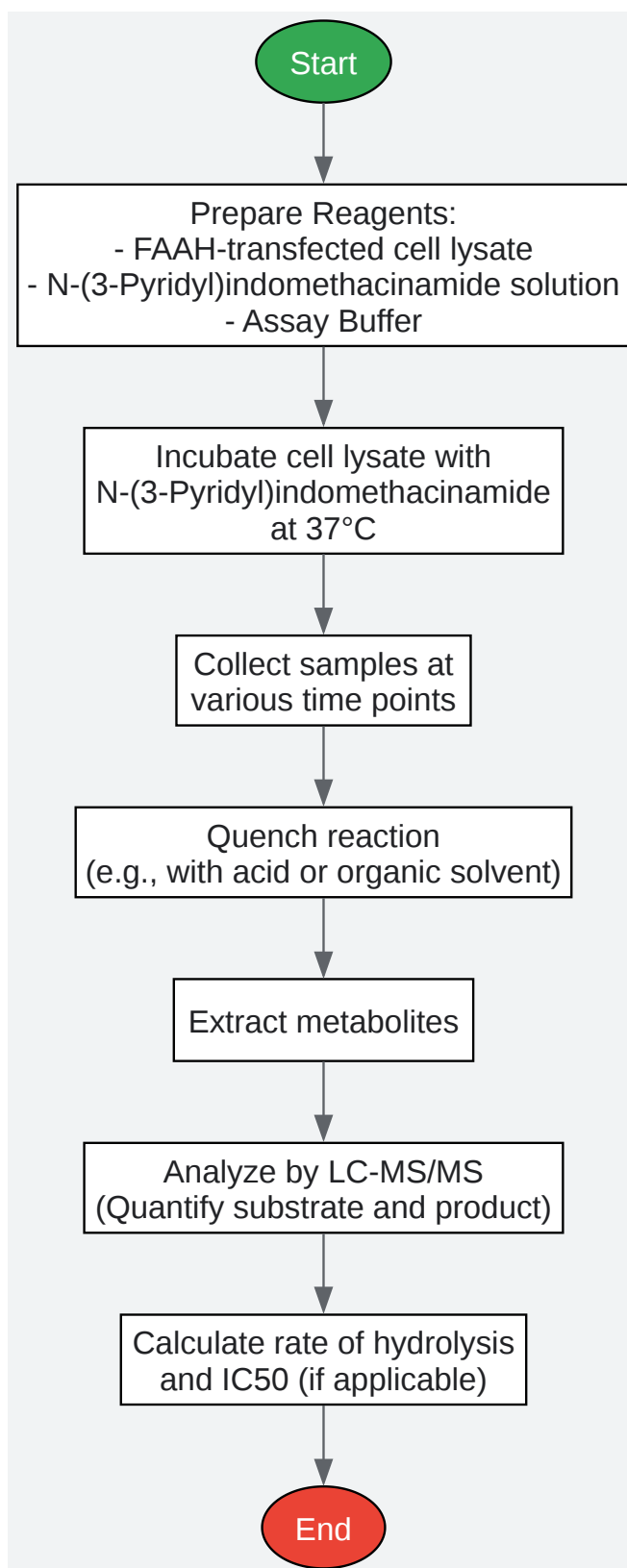
Procedure:

- The COX-2 enzyme is pre-incubated in the assay buffer at 37 °C for 5 minutes.
- Various concentrations of **N-(3-Pyridyl)indomethacinamide** (dissolved in a suitable solvent like DMSO) are added to the enzyme solution and incubated for a further 20 minutes at 37 °C.
- The enzymatic reaction is initiated by the addition of [1-¹⁴C]arachidonic acid (final concentration, e.g., 5 μM).

- The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37 °C.
- The reaction is terminated by the addition of an acidic solution (e.g., 2 M HCl).
- The prostanoid products are extracted with an organic solvent (e.g., ethyl acetate).
- The organic solvent is evaporated, and the residue is redissolved in a small volume of a suitable solvent.
- The amount of radioactive prostanoid products is quantified by liquid scintillation counting.
- The IC₅₀ value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

FAAH Hydrolysis Assay Workflow

The following diagram illustrates a general experimental workflow for assessing the hydrolysis of **N-(3-Pyridyl)indomethacinamide** by FAAH.



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FAAH Hydrolysis Assay Workflow.

Conclusion

N-(3-Pyridyl)indomethacinamide is a well-characterized selective COX-2 inhibitor with potential as a safer alternative to traditional NSAIDs. Its synthesis from indomethacin is straightforward, and its biological activity can be robustly assessed using established in vitro assays. The interaction with FAAH opens up new avenues for research into its pharmacological profile and potential therapeutic applications beyond inflammation and pain. This guide provides a solid foundation for researchers and drug development professionals working with this promising compound.

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